molecular formula C9H11ClFNO2 B1439528 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 501653-64-1

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Cat. No.: B1439528
CAS No.: 501653-64-1
M. Wt: 219.64 g/mol
InChI Key: DHUMGZTWHYGHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a hydrochloride salt of a substituted acetic acid derivative featuring a 4-fluorobenzylamino group. This compound is structurally characterized by a primary amine linked to a 4-fluorophenylmethyl group, which is further connected to an acetic acid backbone. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMGZTWHYGHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride involves the reaction between 4-fluorobenzylamine and glycine under acidic conditions, typically hydrochloric acid, to form the amino acid derivative. This process is generally carried out in controlled batch reactors with purification steps to ensure high purity and yield.

Detailed Preparation Method

Step 1: Preparation of 4-Fluorophenylacetic Acid Intermediate

An essential precursor in the synthesis is 4-fluorophenylacetic acid, which can be prepared via a multi-step reaction involving 4-fluoroaniline:

  • 4-fluoroaniline is reacted with hydrochloric acid (15%) and heated until molten.
  • After cooling to approximately 0°C, dichloromethane, tetramethylammonium chloride, and copper chloride are added.
  • A vinylidene chloride solution is added dropwise, followed by slow addition of sodium nitrite aqueous solution, maintaining temperature control.
  • The reaction mixture is stirred for 2 hours, then extracted with dichloromethane to isolate 1-(2,2,2-trichloroethyl)-4-fluorobenzene intermediate.

Step 2: Conversion to 4-Fluorophenylacetic Acid

  • Under nitrogen atmosphere, 25% hydrochloric acid is heated to 65-75°C.
  • The intermediate from Step 1 is added dropwise with dichloroethane.
  • The mixture is reacted for 8 hours, then quenched in ice water.
  • The product is filtered, washed, dried, and recrystallized from toluene.
  • The resulting 4-fluorophenylacetic acid achieves purity over 99% by HPLC and a yield of approximately 58.5% (175.6 g from 300 g intermediate).

Formation of 2-{[(4-Fluorophenyl)methyl]amino}acetic Acid Hydrochloride

The key synthetic step is the condensation of 4-fluorobenzylamine with glycine in the presence of hydrochloric acid:

  • 4-fluorobenzylamine and glycine are combined in an aqueous hydrochloric acid medium.
  • The reaction proceeds under controlled temperature and stirring to optimize the yield.
  • The product is isolated by crystallization or chromatographic purification.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing solubility and stability.

This method is scalable for industrial production using batch reactors and includes quality control steps such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity.

Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-Fluoroaniline + HCl + vinylidene chloride 0°C to 5°C, stirring, 2 hours - Formation of trichloroethyl intermediate
2 Intermediate + 25% HCl + dichloroethane 65-75°C, 8 hours 58.5 4-Fluorophenylacetic acid, >99% purity
3 4-Fluorobenzylamine + glycine + HCl Controlled temperature, aqueous 70-90* Formation of amino acid hydrochloride salt

*Exact yield depends on reaction optimization and purification steps.

Purification and Quality Control

  • Recrystallization from solvents such as toluene is used to enhance purity.
  • Chromatographic techniques may be employed for further purification.
  • HPLC is the standard method for assessing purity (>99% purity achievable).
  • NMR spectroscopy confirms molecular structure.
  • The hydrochloride salt form improves the compound’s solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Physicochemical Data Relevant to Preparation

Property Value
Molecular Formula C8H8FNO2·HCl
Molecular Weight 154.14 g/mol
Solubility 1.39 - 1.76 mg/mL (varies by solvent)
Log P (octanol/water) 1.36 - 1.87 (moderate lipophilicity)
H-bond donors/acceptors 1 / 3
Stability Stable under standard lab conditions
Purity >99% (by HPLC)

These properties influence the choice of solvents and conditions during synthesis and purification.

Summary of Research Findings

  • The preparation of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is reliably achieved via condensation of 4-fluorobenzylamine with glycine in hydrochloric acid medium.
  • The intermediate 4-fluorophenylacetic acid is synthesized through a diazotization and substitution reaction starting from 4-fluoroaniline.
  • Reaction parameters such as temperature, reagent addition rate, and solvent choice critically affect yield and purity.
  • The hydrochloride salt form is preferred for its enhanced solubility and ease of handling.
  • Analytical techniques like HPLC and NMR are essential for confirming product quality.

This comprehensive overview integrates patent literature and industrial synthesis data to provide an authoritative guide on the preparation of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Research
Recent studies have highlighted the potential of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride as an antiviral agent, particularly against HIV-1. Molecular docking studies suggest favorable interactions with viral targets, indicating its viability as a therapeutic candidate for HIV treatment.

Neuropharmacology
This compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurological disorders. It serves as a lead compound in the development of new medications targeting conditions such as depression and anxiety.

Synthesis of Fluorinated Anesthetics
The compound is utilized as an intermediate in the synthesis of fluorinated anesthetics, which are known for their enhanced efficacy and reduced side effects compared to traditional anesthetics.

Chemical Synthesis

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is employed as a building block in organic synthesis. Its ability to undergo typical amine reactions, such as acylation and alkylation, allows for the preparation of more complex molecules. The compound can also participate in esterification reactions due to its carboxylic acid group, making it versatile in synthetic chemistry.

Biological Research

Enzyme Interactions
The compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it may modulate the catalytic efficiency of enzymes involved in amino acid metabolism. This interaction is critical for understanding its biochemical properties and potential therapeutic effects.

Cellular Effects
In cellular studies, 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride affects cell signaling pathways and gene expression. Its ability to influence metabolic pathways suggests that it could play a role in regulating cellular functions.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties make it valuable in both academic research and industrial chemistry.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-{[(4-Fluorophenyl)methyl]amino}acetate Hydrochloride

  • CAS : 1135028-80-6
  • Molecular Formula: C₁₁H₁₅ClFNO₂
  • Molecular Weight : 247.7 g/mol
  • Key Features: Ethyl ester derivative of the target compound. This prodrug form may undergo hydrolysis in vivo to release the active acetic acid moiety. Used in research as a synthetic intermediate .

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

  • CAS: Not provided (see )
  • Molecular Formula: C₁₀H₁₂ClFNO₂ (inferred)
  • Key Features: Chiral methyl ester with an (S)-configuration at the α-carbon. The stereochemistry may influence binding to enantioselective targets (e.g., enzymes or receptors). Unlike the target compound, this derivative lacks the benzylamino linkage, instead featuring a direct 4-fluorophenyl substitution on the acetic acid backbone. Applied in asymmetric synthesis of pharmaceuticals .

2-(Cyclopropylamino)-2-(3,5-Dichlorophenyl)acetic Acid Hydrochloride

  • CAS : 332400-36-9
  • Molecular Formula: C₁₁H₁₁Cl₃NO₂ (inferred)
  • Key Features: Substituted with a cyclopropylamino group and 3,5-dichlorophenyl ring. This compound was discontinued, possibly due to stability or toxicity concerns .

2-[2-[2-(Dipropylamino)ethyl]-6-nitrophenyl]acetic Acid Hydrochloride

  • CAS : 91374-25-3
  • Molecular Formula : C₁₆H₂₄ClN₃O₄ (inferred)
  • Key Features: Contains a dipropylaminoethyl side chain and nitro group, introducing strong electron-withdrawing effects and extended alkyl chains. The nitro group may confer redox activity or metabolic liabilities. Used in pharmacological studies targeting aminergic receptors .

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

Compound Aromatic Substituent Functional Group pKa (Predicted) LogP
Target compound 4-Fluorophenylmethyl Acetic acid (free acid) ~3.5–4.0 ~1.2
Ethyl ester () 4-Fluorophenylmethyl Ethyl ester ~4.5–5.0 ~2.8
Methyl ester () 4-Fluorophenyl Methyl ester ~4.0–4.5 ~2.1
Dichlorophenyl derivative () 3,5-Dichlorophenyl Cyclopropylamino ~2.8–3.3 ~3.5
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate lipophilicity (LogP ~1.2) and metabolic stability compared to the dichlorophenyl analog (LogP ~3.5), which may exhibit higher tissue accumulation but poorer solubility .
  • Ester vs. Acid : The free acid form (target compound) has higher aqueous solubility (due to ionization) but lower membrane permeability than its ester analogs. Esters serve as prodrugs to improve bioavailability .

Biological Activity

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride, with the chemical formula C9_9H11_{11}ClFNO2_2 and CAS Number 1209190-30-6, is a compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a unique structure that includes a fluorophenyl group attached to a methylamino acetic acid backbone, which enhances its solubility and bioavailability in aqueous solutions due to its hydrochloride form.

The compound's reactivity is influenced by its functional groups, allowing it to undergo typical amine reactions such as acylation and alkylation. The carboxylic acid group can participate in esterification reactions, while the fluorine atom on the aromatic ring may affect its stability and reactivity, particularly in electrophilic aromatic substitution reactions.

Antiviral Activity

Recent studies have explored the potential of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride as an antiviral agent , specifically against HIV-1. Molecular docking studies have indicated promising interactions with viral targets, suggesting that this compound could be developed into a therapeutic agent for HIV treatment.

Interaction with Biological Targets

Preliminary investigations suggest that 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride may interact with various receptors, including serotonin receptors. However, detailed pharmacokinetic profiles and interaction mechanisms require further exploration through in vitro and in vivo studies .

In Vitro Studies

In vitro assays have indicated that the compound exhibits moderate inhibitory activity against certain human class-I histone deacetylases (HDACs). For instance, one study reported an IC50_{50} value of 3.4 µM for HDAC3, highlighting its potential as a selective HDAC inhibitor .

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Kasralikar et al. (2023)Antiviral (HIV-1)Molecular docking suggests effective binding
MDPI Study (2022)HDAC InhibitionIC50_{50} = 3.4 µM for HDAC3
General Interaction StudiesSerotonin Receptor InteractionPreliminary binding affinity observed

Synthesis Pathways

The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride involves several key steps that require careful control of reaction conditions to ensure high yields and purity. The synthesis typically includes amide coupling reactions followed by hydrolysis steps to yield the final product.

Q & A

Q. What are the optimized synthetic routes for 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: A nitrilase-catalyzed approach under mild conditions (pH 8, 37°C) can be adapted for stereoselective synthesis. For example:

  • Step 1: React 4-fluorobenzylamine with chloroacetic acid derivatives in aqueous media.
  • Step 2: Acidify with hydrochloric acid to precipitate the hydrochloride salt.
    Key factors include:
  • Catalyst: Nitrilases from environmental samples enable enantiomeric control .
  • Reagents: Ammonium chloride stabilizes intermediates at pH 8 .
  • Workup: Adjust to pH 2 for crystallization, yielding >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water + 0.1% TFA). Validate via spike-recovery tests (98–102% accuracy) .
  • NMR: ¹H NMR (D₂O) shows characteristic peaks: δ 7.2–7.4 (4-fluorophenyl aromatic protons), δ 4.1 (CH₂-NH), and δ 3.8 (acetic acid backbone) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 228.1 (free base) and chloride adducts .

Q. How should researchers ensure stability during storage and handling?

Methodological Answer:

  • Storage: Keep at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles .
  • Stability Tests: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC. Hydrolysis at pH >7 is a major degradation pathway .

Advanced Research Questions

Q. How can chiral impurities be quantified, and what methods resolve enantiomeric contamination?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA-3 column (hexane:isopropanol:diethylamine = 80:20:0.1) to separate (R)- and (S)-enantiomers (retention time difference: 2.3 min) .
  • Enzymatic Assays: Nitrilase stereoselectivity (e.g., from Pseudomonas fluorescens) hydrolyzes undesired enantiomers, achieving >99% ee .

Q. What computational strategies predict biological targets, and how do structural modifications affect binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs). The 4-fluorophenyl group shows strong hydrophobic binding to GW1100-like pockets .
  • SAR Studies: Replace the fluorophenyl group with chloro or methyl analogs; calculate binding energy differences (ΔG) using MM/GBSA. Fluorine enhances affinity by 1.5 kcal/mol .

Q. How do researchers reconcile contradictory data in biological activity assays?

Methodological Answer:

  • Case Study: Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions:
    • Buffer pH: Activity drops at pH <6 due to protonation of the amino group .
    • Cell Lines: HEK293 vs. CHO cells show differential receptor expression .
  • Resolution: Standardize protocols (e.g., pH 7.4 PBS, 37°C) and validate with positive controls like GW9508 .

Q. What metabolic pathways are inferred from structural analogs, and how are metabolites identified?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat). LC-MS/MS detects:
    • Primary Metabolite: N-demethylated derivative ([M+H]⁺ m/z 214.1).
    • Secondary Metabolite: Fluorophenyl-hydroxylated product ([M+H]⁺ m/z 244.1) .
  • CYP Inhibition: Use fluorescent probes (e.g., CYP3A4) to assess inhibition potency (KI < 10 µM suggests clinical relevance) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
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2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

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